molecular formula C6H6Cl3N B1607388 2,5-Dichloroanilinium chloride CAS No. 33663-41-1

2,5-Dichloroanilinium chloride

Cat. No.: B1607388
CAS No.: 33663-41-1
M. Wt: 198.5 g/mol
InChI Key: ZALVJCYWUBQENP-UHFFFAOYSA-N
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Description

2,5-Dichloroanilinium chloride is a chemical compound with the molecular formula C6H6Cl3N. It is composed of discrete cations, chloride anions, and water molecules, which are connected through hydrogen bonding . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

2,5-Dichloroanilinium chloride can be synthesized through multiple synthetic routes. One common method involves the diazotization of 2,5-dichloroaniline hydrochloride with sodium nitrite at 10°C for 1 hour, followed by substitution with mercaptoacetic acid in the presence of hydrogen chloride and copper(II) sulfate at temperatures ranging from 20°C to 50°C . Industrial production methods may vary, but they generally follow similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dichloroanilinium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, mercaptoacetic acid, hydrogen chloride, and copper(II) sulfate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dichloroanilinium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloroanilinium chloride involves its interaction with molecular targets through hydrogen bonding and other chemical interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological studies .

Comparison with Similar Compounds

2,5-Dichloroanilinium chloride is one of several dichloroaniline derivatives. Similar compounds include:

Each of these compounds has unique properties and applications, but this compound is distinguished by its specific hydrogen bonding interactions and its use in various scientific research fields.

Properties

IUPAC Name

2,5-dichloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALVJCYWUBQENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955281
Record name 2,5-Dichloroaniline--hydrogen chloride (1/1)
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Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33663-41-1
Record name Benzenamine, 2,5-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33663-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloroanilinium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichloroaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloroanilinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloroaniline (Aldrich, 1.5 g, 9 mmol) in methanol (10 mL) was added methanolic HCl (1M, 30 mL) at 4° C., then the reaction mixture was stirred at 25° C. for 30 minutes. The resulting solution was then evaporated and dried under vacuum to afford 1.6 g of 2,5-dichloroaniline hydrochloride (88% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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